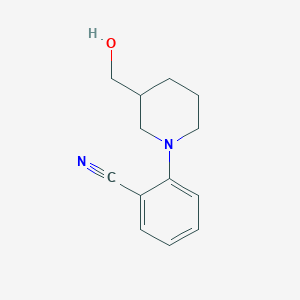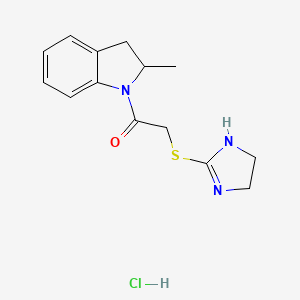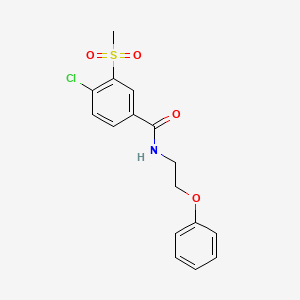
2-(3-Hydroxymethylpiperidino)benzonitrile
描述
2-(3-Hydroxymethylpiperidino)benzonitrile, also known as JNJ-42153605, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
2-(3-Hydroxymethylpiperidino)benzonitrile has been studied for its potential use in several scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and learning and memory processes, and its dysfunction has been implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
2-(3-Hydroxymethylpiperidino)benzonitrile has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of several types of cancer cells in vitro, including breast, lung, and colon cancer cells. This compound may have potential as a novel chemotherapeutic agent for the treatment of cancer.
作用机制
2-(3-Hydroxymethylpiperidino)benzonitrile acts as a noncompetitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. This binding results in a reduction of the excitatory activity of the receptor, which can have a modulatory effect on synaptic plasticity and learning and memory processes. 2-(3-Hydroxymethylpiperidino)benzonitrile has also been shown to inhibit the activity of several protein kinases, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
2-(3-Hydroxymethylpiperidino)benzonitrile has several biochemical and physiological effects that have been studied in vitro and in vivo. In addition to its modulatory effect on the NMDA receptor, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of several protein kinases, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the advantages of 2-(3-Hydroxymethylpiperidino)benzonitrile is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in synaptic plasticity and learning and memory processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(3-Hydroxymethylpiperidino)benzonitrile. One area of interest is in the development of more soluble analogs of this compound that can be administered in vivo. Another area of interest is in the study of the role of 2-(3-Hydroxymethylpiperidino)benzonitrile in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is potential for the development of 2-(3-Hydroxymethylpiperidino)benzonitrile as a novel chemotherapeutic agent for the treatment of cancer.
Conclusion
In conclusion, 2-(3-Hydroxymethylpiperidino)benzonitrile is a compound that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have a variety of scientific research applications. Its mechanism of action involves a modulatory effect on the NMDA receptor, and it has several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research on this compound that may lead to new discoveries in the fields of neuroscience and cancer research.
属性
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-12-5-1-2-6-13(12)15-7-3-4-11(9-15)10-16/h1-2,5-6,11,16H,3-4,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUURVIEGUKHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxymethylpiperidino)benzonitrile | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenyl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7463140.png)
![2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)chromen-2-one](/img/structure/B7463162.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)


![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)

![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463209.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)

![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)